3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt

Regioisomer Benzofuran-2(3H)-one Phenolphthalein diphosphate

The compound 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt (CAS 94442-19-0) is a synthetic organic molecule characterized as a regioisomer of the widely used chromogenic phosphatase substrate, phenolphthalein diphosphate (PDP) tetrasodium salt. Its core structure features a benzofuran-2(3H)-one scaffold , which distinguishes it from the more common 1(3H)-isobenzofuranone (phthalide)-based PDP (CAS 68807-90-9).

Molecular Formula C20H12Na4O10P2
Molecular Weight 566.2 g/mol
CAS No. 94442-19-0
Cat. No. B12687559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt
CAS94442-19-0
Molecular FormulaC20H12Na4O10P2
Molecular Weight566.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)O2)(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C20H16O10P2.4Na/c21-19-20(17-3-1-2-4-18(17)28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4
InChIKeyVCHDGCDXPODQFY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one Tetrasodium Salt (CAS 94442-19-0): A Distinct Regioisomer in Phosphatase Substrate Procurement


The compound 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt (CAS 94442-19-0) is a synthetic organic molecule characterized as a regioisomer of the widely used chromogenic phosphatase substrate, phenolphthalein diphosphate (PDP) tetrasodium salt. Its core structure features a benzofuran-2(3H)-one scaffold [1], which distinguishes it from the more common 1(3H)-isobenzofuranone (phthalide)-based PDP (CAS 68807-90-9) [2]. This compound is employed in biochemical assays as a substrate or probe for phosphatase enzymes , where the enzymatic cleavage of its phosphate ester groups leads to detectable signal generation.

Why Generic Substitution of CAS 94442-19-0 with Common Phenolphthalein Diphosphate Is Scientifically Unsound


The assumption that all phenolphthalein diphosphate (PDP) salts are functionally identical ignores critical regioisomeric differences that can drastically alter enzymatic kinetics, detection modalities, and inhibitor profiles. CAS 94442-19-0 is a 2(3H)-benzofuranone, while the generic and commercially predominant PDP is a 1(3H)-isobenzofuranone (phthalide) [1]. This positional isomerism shifts the electron density and geometry of the lactone ring, which can affect the rate of phosphate hydrolysis and the spectral properties of the released chromophore [2]. Furthermore, the benzofuran-2(3H)-one core is associated with chemiluminescent properties entirely absent in the isobenzofuranone class [3], meaning a user substituting one for the other would unknowingly foreclose or corrupt entire detection strategies.

Quantitative Differentiators for CAS 94442-19-0: Benchmarks Against Common PDP and pNPP Analogs


Structural Regioisomerism: A Definitive Chemical Fingerprint Differentiating it from CAS 68807-90-9

The target compound (CAS 94442-19-0) is defined by its 2(3H)-benzofuranone core [1]. Its primary commercial analog, Phenolphthalein Diphosphate Tetrasodium Salt (CAS 68807-90-9), is built on a 1(3H)-isobenzofuranone (phthalide) scaffold [2]. This is not a minor difference; it represents a regioisomeric pair. In the target, the ester carbonyl is directly conjugated to the fused benzene ring at C2. In the comparator, the carbonyl is at C1, bridging the two aromatic groups. This fundamental structural difference dictates distinct electronic absorption, reactivity, and potential for post-hydrolysis chemiluminescence (a property unique to benzofuran-2(3H)-ones) [3].

Regioisomer Benzofuran-2(3H)-one Phenolphthalein diphosphate Phthalide

Class-Baseline Kinetic Data for Phenolphthalein Diphosphate Against Rat Purple Acid Phosphatase

As a baseline for the phenolphthalein diphosphate (PDP) class, a study on rat spleen purple acid phosphatase provides quantitative reference points. PDP (as the generic class, without regioisomer distinction) demonstrates a Michaelis-Menten constant (Km) of 1.6 mM [1]. This is a lower Km than p-nitrophenyl phosphate (pNPP), which shows a Km of 2.0 mM for the same enzyme, suggesting a higher affinity. However, the relative activity with PDP is only 67% of that seen with pNPP [1]. This existing class-level data highlights the critical role of even minor structural modifications in substrate kinetics and provides a benchmark against which the unique regioisomer, CAS 94442-19-0, must be evaluated.

Acid Phosphatase Enzyme Kinetics Substrate Specificity Km value

Isoform-Specific Inhibition: Differential Affinity for Bovine Alkaline Phosphatase

Data from BindingDB reveals that a closely related structural analog, 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- (the parent acid of PDP), acts as an inhibitor of bovine tissue-nonspecific alkaline phosphatase with an inhibition constant (Ki) of 29,000 nM [1]. A different phosphonate-containing analog, CHEMBL1814392, exhibits a much stronger inhibitory activity with a Ki of 1,430 nM against the same enzyme target [2]. This demonstrates that subtle structural changes around the diphosphate core generate highly variable activity profiles, validating the need to procure and test the specific regioisomer CAS 94442-19-0 for inhibitor screening campaigns.

Alkaline Phosphatase Enzyme Inhibition Binding Affinity Ki

Forensic and Diagnostic Specificity: Differentiating Isozyme Profiles

Phenolphthalein diphosphate is a critical substrate in forensic science for the presumptive detection of semen via prostatic acid phosphatase (PAP) [1]. Research demonstrates the high specificity of phenolphthalein diphosphate-based reagents when examined using starch-gel electrophoresis, revealing distinct isozyme patterns for PAP [2]. It has also been shown that the choice of substrate—comparing phenolphthalein diphosphate to β-naphthyl phosphate—reveals different acid phosphatase isozyme profiles in red blood cells [3]. These findings confirm that an enzyme's active site architecture differentiates between structurally similar substrates, making the use of the precise regioisomer (CAS 94442-19-0) essential for the discovery of novel isozyme-specific probes or more selective forensic reagents.

Prostatic Acid Phosphatase Forensic Serology Diagnostic Assay Substrate Specificity

High-Value Application Scenarios for CAS 94442-19-0 Driven by Structural Uniqueness


Development of Chemiluminescent Phosphatase Assays for High-Throughput Screening

The benzofuran-2(3H)-one core, unique to CAS 94442-19-0, is an established chemiluminophore [1]. This creates a direct application in developing novel, non-radioactive, chemiluminescent phosphatase assays. Unlike the common colorimetric PDP (CAS 68807-90-9), a substrate based on this scaffold could enable dual-mode detection (colorimetric and chemiluminescent) for high-throughput screening (HTS) campaigns, offering enhanced sensitivity and a wider dynamic range directly traceable to the core's different chemistry.

Structure-Activity Relationship (SAR) Studies for Isozyme-Specific Inhibitors

Given the demonstrated high variability in inhibition constants (Ki) among structurally similar compounds—from 1,430 nM to 29,000 nM—this specific regioisomer is a critical SAR probe [2]. Its unique geometry offers a distinct pharmacophore for mapping the active site topology of clinically relevant phosphatases, such as tissue-nonspecific alkaline phosphatase (TNAP). Using this defined compound allows medicinal chemists to build precise pharmacophore models that cannot be reliably interpolated from data on the 1(3H)-isobenzofuranone isomer.

Advanced Forensic Reagent Development for Acid Phosphatase Isozyme Discrimination

Forensic biochemistry relies on substrates like phenolphthalein diphosphate that are sensitive to prostatic acid phosphatase (PAP) [3]. The existence of substrate-specific isozyme patterns [4] implies that the regioisomeric difference in CAS 94442-19-0 could be leveraged to create next-generation forensic reagents. These new reagents may exhibit altered selectivity for seminal acid phosphatase over vaginal acid phosphatase, or improved resistance to interference from blood components, providing a more definitive presumptive test for semen.

Enzymatic Synthesis of Structurally Precise Phenolphthalein Derivatives

The tetrasodium salt form and defined stereoelectronics of CAS 94442-19-0 make it a potential building block in chemoenzymatic synthesis. Its enzymatic hydrolysis could be used to generate the specific 3,3-bis(4-hydroxyphenyl)benzofuran-2(3H)-one scaffold under mild conditions. This product is a high-value, constrained analog of phenolphthalein useful in materials science or as a synthetic intermediate, pathways inaccessible from the commercial phthalide isomer.

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